N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes aromatic rings and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of substituents on the aromatic rings.
Amidation Reactions: Formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets would depend on its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other acetamides or phenoxy derivatives with comparable structures. Examples might be:
- N-(2,4-dimethylphenyl)-2-phenoxyacetamide
- N-(2,4-dimethylphenyl)-2-[4-(2-methylpropan-2-yl)phenoxy]acetamide
Uniqueness
The uniqueness of N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide lies in its specific substitution pattern and the presence of both phenyl and phenoxy groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-18-10-15-23(19(2)16-18)26-24(27)17-28-22-13-11-21(12-14-22)25(3,4)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQEUSIJBWCIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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